QBP1 vs. Related Phage Display Peptides (QBP2–QBP6): Highest Binding Selectivity for Pathologic‑Length PolyQ
Among the six undecapeptides (QBP1–QBP6) originally isolated by phage display for their ability to bind pathologic‑length polyQ, QBP1 exhibited the highest differential binding ratio for expanded (Q62) versus normal‑length (Q19) polyQ. The Q62/Q19 binding ratio for QBP1 was 1.66, compared with QBP2 (1.31), QBP3 (1.30), QBP4 (1.27), QBP5 (1.25), and QBP6 (1.23). QBP1 was therefore selected for all subsequent mechanistic and in vivo studies based on this superior selectivity profile [1].
| Evidence Dimension | Selectivity ratio of binding to pathologic-length (Q62) versus normal-length (Q19) polyQ protein |
|---|---|
| Target Compound Data | QBP1 Q62/Q19 binding ratio = 1.66; sequence SNWKWWPGIFD |
| Comparator Or Baseline | QBP2: 1.31; QBP3: 1.30; QBP4: 1.27; QBP5: 1.25; QBP6: 1.23 |
| Quantified Difference | 1.66 vs. 1.23–1.31: QBP1 shows a 27–35% higher selectivity ratio than the next most selective peptides (QBP2–QBP3) |
| Conditions | Phage ELISA binding assay comparing immobilized thioredoxin-Q62 and thioredoxin-Q19 fusion proteins; peptides displayed as pIII fusions on M13 phage |
Why This Matters
For researchers selecting a polyQ-targeting probe, QBP1’s superior selectivity ratio ensures that observed biological effects are driven by preferential engagement of the disease-relevant expanded polyQ species, minimizing confounding signals from normal-length polyQ interactions that would arise with less selective peptide alternatives.
- [1] Popiel HA, Takeuchi T, Burke JR, Strittmatter WJ, Toda T, Wada K, Nagai Y. Inhibition of protein misfolding/aggregation using polyglutamine binding peptide QBP1 as a therapy for the polyglutamine diseases. Neurotherapeutics. 2013;10(3):498-510. doi:10.1007/s13311-013-0187-1; Table 1: Differential binding ratios of QBP1–QBP6 to Q62 versus Q19. View Source
